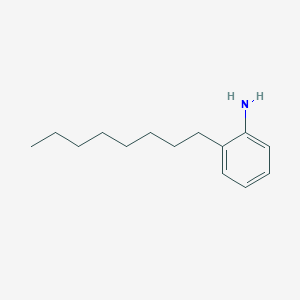
Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters. This compound is characterized by the presence of a naphthalene ring and a benzene ring substituted with methoxy groups and a sulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate typically involves the reaction of naphthalen-1-ol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid or a thiol group.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of naphthalen-1-yl 2,5-dimethoxybenzene-1-carboxylic acid.
Reduction: Formation of naphthalen-1-yl 2,5-dimethoxybenzene-1-thiol.
Substitution: Formation of naphthalen-1-yl 2,5-dibromobenzene-1-sulfonate.
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 3,5-di(naphthalen-1-yl)-1-phenylbenzene
Uniqueness
Naphthalen-1-yl 2,5-dimethoxybenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C18H16O5S |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
naphthalen-1-yl 2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C18H16O5S/c1-21-14-10-11-17(22-2)18(12-14)24(19,20)23-16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,1-2H3 |
InChI-Schlüssel |
CNAMSYZOEBDBDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


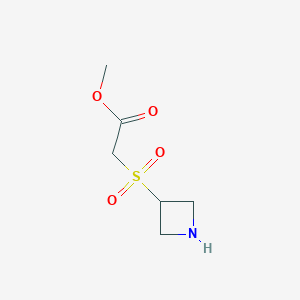
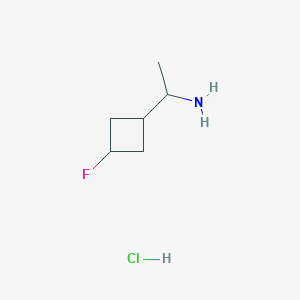
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)
![2-Hydrazinyl-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B12277573.png)
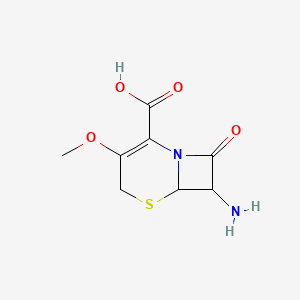
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
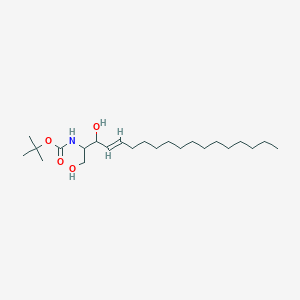

![(2E)-3-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B12277611.png)
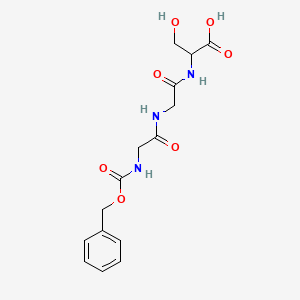

![N-[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12277630.png)
